molecular formula C10H22N4O2 B12400917 N1, N10-Diacetyl triethylenetetramine-d4

N1, N10-Diacetyl triethylenetetramine-d4

Cat. No.: B12400917
M. Wt: 234.33 g/mol
InChI Key: WJZSOPBEHMQITR-KHORGVISSA-N
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Description

N1, N10-Diacetyl triethylenetetramine-d4 is a deuterium-labeled derivative of N1, N10-Diacetyl triethylenetetramine. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecule makes it valuable for various analytical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1, N10-Diacetyl triethylenetetramine-d4 involves the acetylation of triethylenetetramine with acetic anhydride in the presence of a deuterium source. The reaction typically occurs under mild conditions, with the deuterium atoms being introduced during the acetylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms and achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

N1, N10-Diacetyl triethylenetetramine-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction can produce triethylenetetramine-d4 .

Scientific Research Applications

N1, N10-Diacetyl triethylenetetramine-d4 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1, N10-Diacetyl triethylenetetramine-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the pharmacokinetic and metabolic profiles of drugs by altering their absorption, distribution, metabolism, and excretion. This makes it a valuable tool for studying drug behavior and optimizing therapeutic efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1, N10-Diacetyl triethylenetetramine-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical and pharmacokinetic studies. The presence of deuterium atoms can lead to differences in the metabolic stability and behavior of the compound compared to its non-deuterated counterparts .

Properties

Molecular Formula

C10H22N4O2

Molecular Weight

234.33 g/mol

IUPAC Name

N-[2-[[2-(2-acetamidoethylamino)-1,1,2,2-tetradeuterioethyl]amino]ethyl]acetamide

InChI

InChI=1S/C10H22N4O2/c1-9(15)13-7-5-11-3-4-12-6-8-14-10(2)16/h11-12H,3-8H2,1-2H3,(H,13,15)(H,14,16)/i3D2,4D2

InChI Key

WJZSOPBEHMQITR-KHORGVISSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])NCCNC(=O)C)NCCNC(=O)C

Canonical SMILES

CC(=O)NCCNCCNCCNC(=O)C

Origin of Product

United States

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